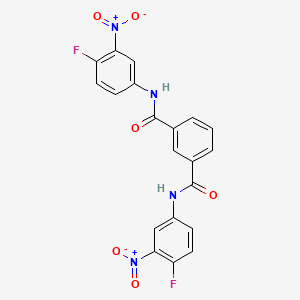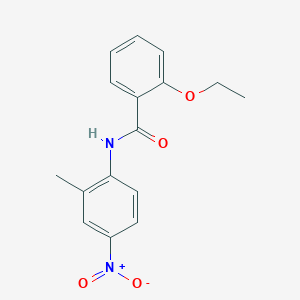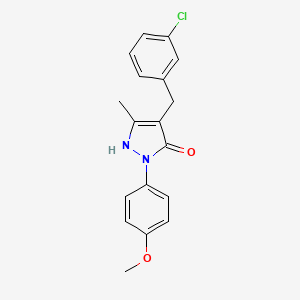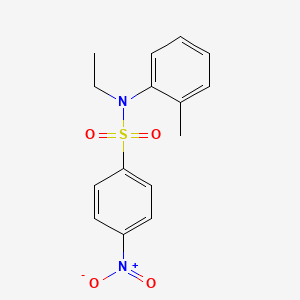
N,N'-bis(4-fluoro-3-nitrophenyl)benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-BIS(4-FLUORO-3-NITROPHENYL)ISOPHTHALAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 4-fluoro-3-nitrophenyl groups attached to an isophthalamide core. The presence of fluorine and nitro groups in the phenyl rings imparts distinct chemical reactivity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS(4-FLUORO-3-NITROPHENYL)ISOPHTHALAMIDE typically involves the reaction of 4-fluoro-3-nitroaniline with isophthaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of N,N-BIS(4-FLUORO-3-NITROPHENYL)ISOPHTHALAMIDE follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors
- Continuous monitoring of reaction parameters
- Purification steps such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
N,N-BIS(4-FLUORO-3-NITROPHENYL)ISOPHTHALAMIDE undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent, room temperature to mild heating.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide or acetonitrile, elevated temperatures.
Major Products Formed
Reduction: Formation of N,N-BIS(4-AMINO-3-NITROPHENYL)ISOPHTHALAMIDE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-BIS(4-FLUORO-3-NITROPHENYL)ISOPHTHALAMIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Potential use in the development of fluorescent probes or imaging agents due to the presence of fluorine atoms.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-BIS(4-FLUORO-3-NITROPHENYL)ISOPHTHALAMIDE involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the fluorine atoms can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and stability, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
N,N-BIS(4-FLUORO-3-NITROPHENYL)SULFONAMIDE: Similar structure but with a sulfonamide core instead of isophthalamide.
N,N-BIS(4-FLUORO-3-NITROPHENYL)UREA: Contains a urea core, offering different reactivity and applications.
Uniqueness
N,N-BIS(4-FLUORO-3-NITROPHENYL)ISOPHTHALAMIDE is unique due to its isophthalamide core, which provides distinct chemical properties and reactivity compared to its sulfonamide and urea analogs. The presence of both fluorine and nitro groups further enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C20H12F2N4O6 |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
1-N,3-N-bis(4-fluoro-3-nitrophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H12F2N4O6/c21-15-6-4-13(9-17(15)25(29)30)23-19(27)11-2-1-3-12(8-11)20(28)24-14-5-7-16(22)18(10-14)26(31)32/h1-10H,(H,23,27)(H,24,28) |
InChI Key |
NIRSEGLMOBDMPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 2-{1-[(2-bromophenyl)carbonyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11025638.png)
![2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine](/img/structure/B11025647.png)
![7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11025653.png)
![3-amino-7,7-dimethyl-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11025657.png)
![4-[(2-Methylpropyl)carbamoyl]phenyl acetate](/img/structure/B11025664.png)
![Dimethyl 5-[(benzylsulfonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B11025668.png)
![Methyl 2-({2-[2-(methoxycarbonyl)anilino]-2-oxoacetyl}amino)benzoate](/img/structure/B11025671.png)
![4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11025673.png)
![N-(2-methoxybenzyl)-N~2~-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]-L-alaninamide](/img/structure/B11025676.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B11025681.png)
![(1E)-1-[2-(4-bromophenyl)-2-oxoethylidene]-6-(4-chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11025683.png)


